molecular formula C20H30O5 B14802410 11-Hydroxy-9,15-dioxoprosta-5,13-dien-1-oic acid

11-Hydroxy-9,15-dioxoprosta-5,13-dien-1-oic acid

Cat. No.: B14802410
M. Wt: 350.4 g/mol
InChI Key: YRTJDWROBKPZNV-UHFFFAOYSA-N
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Description

15-keto-prostaglandin E2 is a metabolite of prostaglandin E2, formed by the action of 15-hydroxyprostaglandin dehydrogenase. This compound plays a significant role in various biological processes, including inflammation and carcinogenesis. It is known for its ability to activate specific receptors and pathways, influencing cellular functions and disease progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

15-keto-prostaglandin E2 is synthesized from prostaglandin E2 through the oxidation of the 15-hydroxyl group. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase. The reaction conditions typically involve the presence of NAD+ as a cofactor .

Industrial Production Methods

Industrial production of 15-keto-prostaglandin E2 involves large-scale enzymatic reactions using 15-hydroxyprostaglandin dehydrogenase. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out under controlled conditions to maintain the activity of the enzyme and the stability of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-keto-prostaglandin E2 is unique due to its specific interactions with PPAR-γ and STAT3, which are not observed with other similar compounds. Its ability to modulate these pathways makes it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

7-[3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTJDWROBKPZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865287
Record name 11-Hydroxy-9,15-dioxoprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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